molecular formula C14H20N2O2S B4620743 N-[3-(4-morpholinyl)propyl]-3-(2-thienyl)acrylamide

N-[3-(4-morpholinyl)propyl]-3-(2-thienyl)acrylamide

Cat. No. B4620743
M. Wt: 280.39 g/mol
InChI Key: DDYHECMNHAOOMW-SNAWJCMRSA-N
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Description

Synthesis Analysis

The synthesis of morpholinyl-propyl-thienyl-acrylamide derivatives involves several key steps, including the preparation of intermediate compounds through condensation, amination, cyclization, and polymerization processes. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide involved condensation of 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine (Lu et al., 2017). These methods could potentially be adapted for the synthesis of N-[3-(4-morpholinyl)propyl]-3-(2-thienyl)acrylamide.

Molecular Structure Analysis

The molecular structure of compounds similar to N-[3-(4-morpholinyl)propyl]-3-(2-thienyl)acrylamide has been explored through techniques such as X-ray crystallography. These analyses reveal detailed information on the crystal structure, including space groups, bond lengths, and angles, which are crucial for understanding the molecular conformation and interactions (Şenel et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives and acrylamides often include polymerization and the formation of complex structures with specific properties. For instance, the interaction of morpholine derivatives with acrylic acid and its derivatives has been explored for producing compounds with potential insecticidal activity (Zhivotova et al., 2004).

Physical Properties Analysis

The physical properties of morpholinyl-acrylamide derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular arrangements and intermolecular forces. Studies on similar compounds provide insights into how these properties can be analyzed and predicted for N-[3-(4-morpholinyl)propyl]-3-(2-thienyl)acrylamide.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with metal ions or other chemical entities, are essential for understanding the behavior of morpholinyl-acrylamide compounds in various environments. For example, the retention properties of poly(2-acrylamido glycolic acid-co-acryloyl morpholine) for metal ions highlight the chemical functionality of morpholine-acrylamide structures (Rivas & Maureira, 2008).

Scientific Research Applications

Controlled Polymerization for Biomedical Applications

Controlled radical polymerization of bisubstituted acrylamide derivatives, such as N-acryloylmorpholine (NAM), facilitates the production of telechelic polymers. These polymers can be grafted onto latex particles, with one end of the chain available for further functionalization. This capability is particularly useful in molecular biology and biomedicine, where the functionalized polymers can serve as immobilization sites for various biological molecules (D’Agosto et al., 2003).

Kinetic Study of RAFT Polymerization

The reversible addition-fragmentation chain transfer (RAFT) polymerization of water-soluble bisubstituted acrylamide derivatives like N-acryloyl morpholine has been meticulously studied to understand the influence of various experimental parameters on the polymerization process. This research is crucial for achieving precise control over molecular weight and polydispersity index, which are critical factors for the polymer's performance in various applications, including biomedicine and drug delivery systems (Favier et al., 2004).

Water-Soluble Polymers for Metal Ion Retention

Synthesized polymers incorporating acrylamide derivatives demonstrate significant potential in binding and retaining metal ions, a property that can be harnessed for environmental remediation, particularly in treating water contaminated with heavy metals. The polymers' chelating ability is attributed to their structural features, which include amine, sulfonic acid, and carboxylic acid groups, making them effective in capturing a wide range of metal ions under various conditions (Rivas et al., 2006).

Protein Conformation Studies

The use of acrylamide derivatives in fluorescence quenching studies offers a powerful tool for investigating the conformational changes in proteins. This application is particularly relevant in understanding protein structure and function, which is fundamental in the development of new therapeutics and in the study of diseases at the molecular level (Eftink & Ghiron, 1976).

Thermoresponsive Polymers for Drug Delivery

The development of thermoresponsive polymers, such as those derived from N-isopropylacrylamide, highlights the potential of acrylamide derivatives in creating smart materials that respond to temperature changes. These materials are particularly promising in the field of drug delivery, where controlled release of therapeutics can be achieved by exploiting the polymer's response to the physiological environment (Convertine et al., 2004).

properties

IUPAC Name

(E)-N-(3-morpholin-4-ylpropyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-14(5-4-13-3-1-12-19-13)15-6-2-7-16-8-10-18-11-9-16/h1,3-5,12H,2,6-11H2,(H,15,17)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYHECMNHAOOMW-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCNC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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